molecular formula C16H15N5O2 B2651300 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile CAS No. 876536-95-7

5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile

Cat. No. B2651300
CAS RN: 876536-95-7
M. Wt: 309.329
InChI Key: MNZLAFDTNQFKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile is a chemical compound with the molecular formula C16H15N5O2 and a molecular weight of 309.32 . It is used for proteomics research applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile, such as its melting point, boiling point, and density, were not found in the web search results .

Scientific Research Applications

Organic Synthesis and Catalysis

5-Pyrrolidin-2-yltetrazole has been identified as a versatile organocatalyst for the asymmetric conjugate addition of nitroalkanes to enones, showcasing the potential utility of nitro and pyridinyl substituted benzonitriles in organic synthesis. This transformation, facilitated by the catalyst, highlights the compound's role in generating iminium species and expanding the substrate scope with short reaction times (Mitchell et al., 2006).

Molecular Electronics

In the realm of molecular electronics, a molecule containing a nitroamine redox center exhibited remarkable properties such as negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1. This discovery opens avenues for using nitro-substituted benzonitriles in developing electronic devices with high efficiency (Chen et al., 1999).

Molecular Machines and Electronic Devices

The study of derivatives from 2-pyridinecarboxaldehyde, displaying E/Z isomerization induced by ultraviolet radiation, underscores the compound's significance in the creation of molecular machines and electronic devices. This research provides insights into the structural dynamics and potential applications of these compounds in advanced technological applications (Gordillo et al., 2016).

Heterocyclic Synthesis

The synthesis of 1,3-diaryl-4-aminopyrazole derivatives using enaminonitriles, including benzonitriles, highlights the compound's utility in heterocyclic chemistry. This method offers a novel route to these derivatives, emphasizing the importance of nitro and pyridinyl substituted benzonitriles in medicinal chemistry and drug discovery (Medrasi et al., 2013).

Electrocatalysis in Hydrogen Evolution

Metal(II) complexes based on 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile have been explored for their structures and electrocatalytic activities in hydrogen evolution reactions from water. This research delineates the compound's contribution to developing sustainable energy solutions (Gao et al., 2014).

properties

IUPAC Name

5-nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c17-12-13-11-14(21(22)23)4-5-15(13)19-7-9-20(10-8-19)16-3-1-2-6-18-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZLAFDTNQFKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile

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